molecular formula C6H5Cl2NO3 B139192 3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one CAS No. 131916-16-0

3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one

Cat. No.: B139192
CAS No.: 131916-16-0
M. Wt: 210.01 g/mol
InChI Key: AUNBBPQEQZTVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one is a heterocyclic compound that contains both chlorine and methoxymethyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one is unique due to its oxazinone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

131916-16-0

Molecular Formula

C6H5Cl2NO3

Molecular Weight

210.01 g/mol

IUPAC Name

3,5-dichloro-6-(methoxymethyl)-1,4-oxazin-2-one

InChI

InChI=1S/C6H5Cl2NO3/c1-11-2-3-4(7)9-5(8)6(10)12-3/h2H2,1H3

InChI Key

AUNBBPQEQZTVFP-UHFFFAOYSA-N

SMILES

COCC1=C(N=C(C(=O)O1)Cl)Cl

Canonical SMILES

COCC1=C(N=C(C(=O)O1)Cl)Cl

Synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(methoxymethyl)-

Origin of Product

United States

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